N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide
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Overview
Description
N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a difluorobenzamide moiety. Its chemical properties make it a subject of interest for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring and the sulfamoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the synthesis might involve the use of organolithium reagents, which are known for their ability to facilitate the formation of carbon-sulfur bonds .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in controlled environments. The use of high-pressure homogenization and ultrasound techniques can enhance the efficiency of the synthesis process . These methods help in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield sulfoxides or sulfones, while reduction reactions could produce thiols or amines .
Scientific Research Applications
N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can serve as a probe for studying enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular activities and functions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide include other sulfonamide derivatives and pyrimidine-based compounds. Examples include N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-iodobenzamide and N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-nitrobenzamide .
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O3S2/c1-11-9-12(2)24-19(23-11)27-32(29,30)15-6-4-14(5-7-15)25-20(31)26-18(28)13-3-8-16(21)17(22)10-13/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQXMEOSRYEZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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